![molecular formula C13H16N2O2S B225367 3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)
3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-715, and it is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3).
Wirkmechanismus
The mechanism of action of 3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole involves the inhibition of this compound, which is a serine/threonine kinase that regulates various cellular processes. This compound is involved in the phosphorylation of various proteins such as β-catenin, glycogen synthase, and tau protein. The inhibition of this compound by TAK-715 results in the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. TAK-715 has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Moreover, it has been found to exhibit anti-inflammatory effects in various models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole in lab experiments include its potent and selective inhibition of this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. Moreover, TAK-715 has been extensively studied in various in vitro and in vivo models, which makes it a reliable compound for scientific research. However, the limitations of using TAK-715 in lab experiments include its low solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole. One potential direction is to study its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Moreover, the development of more potent and selective inhibitors of this compound could lead to the discovery of novel therapeutic targets for various diseases. Furthermore, the study of the Wnt/β-catenin signaling pathway and its role in various cellular processes could provide valuable insights into the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole involves the reaction of 2,4,5-trimethylphenylsulfonylhydrazine with 3-methyl-1-p-tolylsulfonyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole has been widely used in scientific research due to its potential applications in various fields. It has been found to be a potent and selective inhibitor of this compound, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Therefore, TAK-715 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
Molekularformel |
C13H16N2O2S |
---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
3-methyl-1-(2,4,5-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-11(3)13(8-10(9)2)18(16,17)15-6-5-12(4)14-15/h5-8H,1-4H3 |
InChI-Schlüssel |
MXPGVEGQZYLGRW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Kanonische SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.